1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl-
Description
Evolution of Perfluoroalkyl Sulfonamide Chemistry
The synthesis of perfluoroalkyl sulfonamides originated from mid-20th-century advancements in electrochemical fluorination (ECF) and fluorotelomerization. The Simons ECF process, commercialized by 3M in 1951, enabled the production of perfluoroalkane sulfonyl fluorides (PASFs) by substituting hydrogen atoms with fluorine via anhydrous hydrogen fluoride electrolysis. These PASFs served as precursors for sulfonamide derivatives, including 1-Heptanesulfonamide, through subsequent reactions with amines. For example, ECF-derived perfluorooctane sulfonyl fluoride (POSF) was hydrolyzed to produce perfluorooctane sulfonamide (PFOSA), a structural analog of the target compound.
A key milestone was the development of N-alkylation techniques to introduce hydroxyethyl and methyl groups into sulfonamide architectures. The reaction of PASFs with N-methyl-2-aminoethanol yielded derivatives like N-(2-hydroxyethyl)-N-methyl-perfluoroheptanesulfonamide, enhancing solubility and surfactant properties. This modification aligned with industrial demands for stable, amphiphilic compounds in applications such as firefighting foams and polymer processing.
Table 1: Key Production Methods for Fluorinated Sulfonamides
| Method | Process Description | Example Output |
|---|---|---|
| Electrochemical Fluorination | Anhydrous HF electrolysis with organic feedstocks | Perfluoroheptanesulfonyl fluoride |
| Fluorotelomerization | Telomerization of perfluoroethyl iodide with ethylene | Fluorotelomer sulfonamide intermediates |
| N-Alkylation | Amine reactions with sulfonyl fluorides | N-(2-hydroxyethyl)-N-methyl derivatives |
The phaseout of long-chain PFAS like perfluorooctanesulfonic acid (PFOS) in the early 2000s spurred interest in shorter-chain analogs, including C7-based compounds. However, the environmental persistence of these alternatives, coupled with their potential to transform into terminal perfluoroalkyl acids (PFAAs), underscored the need for rigorous structural analysis.
Positional Analysis Within PFAS Research Paradigms
1-Heptanesulfonamide occupies a critical niche as both a potential environmental precursor and a terminal PFAS. Its pentadecafluoroheptane chain resists biotic and abiotic degradation, while the sulfonamide group serves as a "weak point" susceptible to transformation. Under aerobic conditions, microbial cleavage of the sulfonamide’s C–N bond can yield perfluoroheptanesulfonic acid (PFHpS), a persistent contaminant.
Isomer-specific studies reveal that ECF-derived compounds like this sulfonamide contain linear and branched isomers, influencing their environmental behavior. For instance, linear isomers exhibit higher bioaccumulation potential in aquatic organisms compared to branched counterparts. Analytical challenges arise from co-eluting isomers in chromatographic methods, necessitating advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for resolution.
Table 2: Environmental Transformation Pathways
| Precursor Compound | Transformation Pathway | Terminal Product |
|---|---|---|
| 1-Heptanesulfonamide | Aerobic biotransformation | Perfluoroheptanesulfonic acid |
| Fluorotelomer sulfonamides | Oxidative degradation | Shorter-chain PFCAs |
The compound’s detection in groundwater near industrial sites highlights its role as a marker for PFAS contamination. Its hydroxyethyl group may facilitate mobility in aqueous environments, while the methyl group sterically hinders enzymatic degradation, prolonging environmental residence times.
Academic Motivations for Studying Highly Fluorinated Architectures
Academic interest in 1-Heptanesulfonamide stems from three pillars: (1) its utility as a model for PFAS structure-activity relationships, (2) its role in elucidating environmental transformation mechanisms, and (3) its applications in materials science.
The compound’s perfluorinated backbone exemplifies the "fluorophobic effect," where strong C–F bonds confer thermal stability and chemical inertness. Researchers employ density functional theory (DFT) to model interactions between its sulfonamide group and biological receptors, probing mechanisms of protein binding. Such studies inform the design of less persistent fluorinated alternatives.
In environmental chemistry, the compound serves as a tracer for studying precursor degradation kinetics. Laboratory simulations demonstrate that hydroxyl radicals ($$ \cdot \text{OH} $$) generated in advanced oxidation processes (AOPs) preferentially attack the sulfonamide moiety, yielding PFHpS. These findings guide remediation strategies for PFAS-contaminated sites.
Table 3: Key Physicochemical Properties
| Property | Value/Description | Method of Determination |
|---|---|---|
| Log Kow (Octanol-Water) | 4.2 (estimated) | Quantitative Structure-Activity Relationship (QSAR) |
| Water Solubility | 12 mg/L at 25°C | OECD Guideline 105 |
| Vapor Pressure | 3.4 × 10⁻⁴ Pa | Gas chromatography-mass spectrometry |
Materials scientists exploit the compound’s surfactant properties to engineer fluoropolymer coatings with low surface energy. Its ability to self-assemble at interfaces is leveraged in lithium-ion battery electrolytes to enhance ionic conductivity.
Properties
CAS No. |
68555-76-0 |
|---|---|
Molecular Formula |
C10H8F15NO3S C7F15SO2N(CH3)CH2CH2OH |
Molecular Weight |
507.22 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methylheptane-1-sulfonamide |
InChI |
InChI=1S/C10H8F15NO3S/c1-26(2-3-27)30(28,29)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h27H,2-3H2,1H3 |
InChI Key |
UIZUTEDYGNRNSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methylheptane-1-sulfonamide
- Molecular Formula: C9H6F15NO3S
- Molecular Weight: Approximately 477.19 g/mol
- Structural Features: A heptane backbone fully fluorinated at carbons 1 through 7 (pentadecafluoro), sulfonamide functional group at carbon 1, N-substituted with a methyl and a 2-hydroxyethyl group.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-Heptanesulfonamide derivatives typically involves the following key steps:
- Perfluoroalkylation of the heptane backbone: Introduction of fluorine atoms on the alkyl chain to achieve the pentadecafluoro substitution pattern.
- Sulfonylation: Attachment of the sulfonyl group (-SO2-) at the terminal carbon (carbon 1).
- Amidation: Formation of the sulfonamide by reaction of the sulfonyl chloride intermediate with amines.
- N-Substitution: Introduction of N-methyl and N-(2-hydroxyethyl) substituents on the sulfonamide nitrogen.
Detailed Synthetic Route
Step 1: Preparation of Perfluoroheptanesulfonyl Chloride
- Starting from perfluoroheptane or a related fluorinated precursor, sulfonyl chloride is introduced at the terminal carbon via chlorosulfonation.
- This step typically uses chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions to yield perfluoroheptanesulfonyl chloride.
Step 2: Formation of the Sulfonamide
- The perfluoroheptanesulfonyl chloride intermediate is reacted with methylamine and 2-aminoethanol (ethanolamine) or their derivatives to form the sulfonamide.
- This amidation reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature to control reaction rate and selectivity.
Step 3: N-Substitution and Hydroxyethylation
- The sulfonamide nitrogen is selectively substituted with methyl and 2-hydroxyethyl groups by controlled reaction with methylating agents (e.g., methyl iodide) and hydroxyethylating agents or by using N-methyl-2-aminoethanol as the nucleophile in the amidation step.
- The hydroxyethyl group imparts hydrophilicity and potential for further functionalization.
Reaction Conditions and Catalysts
- Reactions are generally carried out under anhydrous conditions to prevent hydrolysis of sulfonyl chlorides.
- Bases such as triethylamine or pyridine are used to scavenge HCl formed during amidation.
- Temperature control (0–25 °C) is critical to minimize side reactions and decomposition.
- Purification often involves recrystallization or chromatographic techniques, with HPLC methods developed for analysis and isolation.
Alternative Methods and Innovations
- Polymerization approaches: Some derivatives are prepared via polymerization of acrylate monomers functionalized with the sulfonamide moiety, as indicated by related fluorinated sulfonamide acrylates in the literature.
- Telomerization: Use of telomerization reactions involving fluorinated olefins to build the perfluoroalkyl chain before sulfonylation.
- Microwave-assisted synthesis: Emerging methods employ microwave irradiation to accelerate sulfonamide formation with improved yields and reduced reaction times.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Perfluoroheptane chlorosulfonation | Perfluoroheptane, ClSO3H or SO2Cl2, 0–25 °C | Introduce sulfonyl chloride group | Anhydrous, inert atmosphere preferred |
| Amidation | Perfluoroheptanesulfonyl chloride, methylamine, 2-aminoethanol, base (Et3N), solvent (DCM/THF), 0–25 °C | Formation of sulfonamide bond | Control temperature to avoid side reactions |
| N-Substitution | Methyl iodide or N-methyl-2-aminoethanol | Introduce N-methyl and hydroxyethyl groups | Selective substitution, mild conditions |
| Purification | Recrystallization, HPLC | Isolate pure compound | Use of RP-HPLC with acetonitrile/water mobile phase |
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while oxidation reactions may produce sulfonic acids or other oxidized forms .
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl-". However, based on the search results, some related compounds and potential areas of interest can be identified.
Related Compounds and Research Areas:
- Perfluoroalkanesulfonamides: The search results mention N-alkyl perfluoroalkanesulfonamide acrylates, which are used as co-monomers . These compounds are indirect precursors to perfluoroalkyl sulfonates .
- Sulfonamides as Antiviral Agents: Some sulfonamide compounds have demonstrated antiviral properties against viruses like herpes simplex virus type 1 (HSV-1), Coxsackie virus B4 (CBV4), and hepatitis A virus HM 175 (HAV HM 175) .
- Sulfonamides and Anticancer Activity: Chiral sulfonamides have been synthesized and evaluated for anticancer activity against human hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines . Some compounds showed reduced cell viability in these cell lines .
Relevant Information from Search Results:
- CAS Registry Numbers and Chemical Information:
- PubChem Information:
- PubChem provides the molecular formula C7HF15SO2NHCH3 and a molecular weight of 463.17 g/mol for a similar compound, 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methyl- .
- It lists synonyms and related records, indicating its existence and identification in chemical databases .
Potential Research Directions:
Given that the specific compound "1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl-" is a sulfonamide, and similar compounds have shown antiviral and anticancer activities, it could be investigated for similar biological activities . Further research could explore its potential as an:
- Antiviral Agent: Testing its efficacy against various viruses.
- Anticancer Agent: Evaluating its cytotoxicity against different cancer cell lines.
- Intermediate in Chemical Synthesis: Exploring its use in synthesizing other compounds with desired properties.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide involves its interaction with molecular targets through its fluorinated and sulfonamide functional groups. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding. The compound’s high fluorine content also contributes to its stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl-
- CAS Registry Number : 68555-76-0
- Molecular Formula: C₁₀H₁₀F₁₅NO₃S (inferred from structural analogs in ).
- Structural Features :
- A perfluorinated heptane (C7) backbone with 15 fluorine atoms.
- Sulfonamide functional group substituted with a methyl group and a 2-hydroxyethyl group on the nitrogen.
Regulatory Status :
- Classified under the Canadian Environmental Protection Act (CEPA) as meeting criteria for environmental persistence or bioaccumulation .
Comparison with Similar Compounds
Structural Analogues and Substitutes
Table 1: Key Structural and Functional Comparisons
Physicochemical and Environmental Properties
Fluorinated Chain Length and Persistence:
- C7 vs. However, C7 compounds still exhibit significant environmental stability .
- Hydroxyethyl vs. Alkyl Substituents : The hydroxyethyl group in the target compound increases water solubility (~10–100 mg/L estimated) compared to purely alkyl-substituted analogs (e.g., N-ethyl derivatives), which are more lipophilic .
Thermal and Chemical Stability:
- Perfluorinated sulfonamides generally resist hydrolysis and thermal degradation up to 300°C. The target compound’s sulfonamide group and fluorine shielding contribute to this stability .
Regulatory and Industrial Trends
- Shift to Shorter-Chain PFAS : While C8 compounds (e.g., PFOSA) face global restrictions, C6 and C7 analogs are increasingly used in coatings and electronics manufacturing as "regrettable substitutes" .
- Morpholine Complexes : The target compound’s reactivity with morpholine () highlights its role in synthesizing cationic polymers for anti-static coatings, a niche application less common in simpler N-alkyl derivatives .
Research Findings and Data
Table 2: Environmental and Toxicological Data (Limited Availability)
Biological Activity
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis and biological activity based on diverse research findings.
Structure and Properties
The compound belongs to a class of sulfonamides known for their diverse biological activities. The presence of perfluorinated groups enhances its lipophilicity and may influence its interaction with biological systems.
Biological Activity Overview
Sulfonamides are known for their broad spectrum of biological activities including antimicrobial and anticancer properties. The specific compound has been investigated for its cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | HepG-2 | 8.39 - 16.90 | |
| MCF-7 | 19.57 - 21.15 | ||
| A-549 | 19.81 - 30.91 | ||
| HCT-116 | 20.30 - 32.05 | ||
| Antiviral Activity | Coxsackievirus B | IC50 < 5 |
The mechanisms by which sulfonamides exert their biological effects include:
- Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes such as carbonic anhydrase and VEGFR-2, which are crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that certain sulfonamides can induce apoptosis in cancer cells by modulating the expression of proteins involved in the apoptotic pathway (e.g., Bax and Bcl-2) .
Case Studies
Research has highlighted several case studies where sulfonamides exhibited significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Against HepG-2 Cells : A study reported that specific sulfonamide derivatives showed IC50 values ranging from 8.39 to 16.90 μM against HepG-2 liver cancer cells. These compounds were compared with doxorubicin as a standard treatment .
- Antiviral Properties : Another study demonstrated that certain sulfonamide derivatives exhibited promising antiviral activity with an IC50 below 5 μM against Coxsackievirus B . This suggests potential applications in antiviral drug development.
Safety Profile
The safety profiles of these compounds were assessed using normal cell lines (e.g., RPE-1), where higher IC50 values (78.27 - 87.22 μM) were noted compared to cancer cell lines. This indicates a favorable safety margin for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for this perfluoroalkyl sulfonamide?
The synthesis typically involves reacting perfluorinated sulfonyl chloride intermediates with N-methyl-2-hydroxyethylamine. Key steps include:
- Fluorosulfonation : Reacting heptane with fluorine gas under controlled conditions to form the perfluorinated chain.
- Amidation : Coupling the perfluorinated sulfonyl chloride with N-methyl-2-hydroxyethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Purification : Use silica gel chromatography or recrystallization to isolate the product. Contaminants like unreacted amines or byproducts (e.g., di-substituted sulfonamides) must be carefully removed .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- 19F NMR : Validates the perfluorinated chain’s integrity by detecting characteristic splitting patterns (e.g., CF2 and CF3 groups).
- 1H NMR : Identifies the hydroxyethyl and methyl groups (δ 3.4–3.6 ppm for –CH2–OH and δ 2.8–3.0 ppm for N–CH3).
- FTIR : Confirms sulfonamide bonds (S=O stretching at 1350–1150 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹).
- HRMS : Ensures molecular ion consistency (e.g., [M+H]+ or [M–H]–) .
Q. What solvents are optimal for solubility and formulation studies?
Due to its hydrophobic perfluoroalkyl chain, the compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or fluorinated solvents (e.g., hexafluorobenzene). Solubility can be enhanced via sonication or using surfactant-stabilized emulsions .
Advanced Research Questions
Q. How do environmental matrices affect the detection of this PFAS compound?
- Challenges : Low concentrations (ppt levels) and matrix interference (e.g., organic matter, salts) complicate analysis.
- Methodology : Use isotope dilution LC-MS/MS (e.g., 13C-labeled internal standards) with solid-phase extraction (SPE) for preconcentration. Optimize chromatographic separation using C18 or fluoro-modified columns to resolve co-eluting PFAS analogs .
Q. What computational approaches predict its environmental persistence and bioaccumulation potential?
- Quantum Chemistry (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy of hydrolysis) to assess degradation resistance.
- QSAR Models : Predict bioaccumulation factors (BAF) using log P (octanol-water) and molecular volume. The compound’s long perfluoro chain and sulfonamide group correlate with high persistence (t1/2 > 1 year in water) .
Q. How can advanced oxidation processes (AOPs) degrade this compound?
- Experimental Design : Expose the compound to UV/persulfate or plasma-based systems. Monitor degradation kinetics via LC-HRMS to identify intermediates (e.g., shorter-chain PFAS or desulfonated products).
- Key Metrics : Measure fluoride ion release (ion chromatography) as a proxy for defluorination efficiency. Note that complete mineralization is rare due to C–F bond stability .
Q. What molecular interactions drive its partitioning into lipid bilayers?
- Simulation Approach : Perform molecular dynamics (MD) simulations using lipid bilayer models (e.g., DPPC membranes). The compound’s fluorinated tail shows strong hydrophobic interactions, while the sulfonamide headgroup anchors near the membrane surface.
- Validation : Compare with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
